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molecular formula C6H10O B8589318 cis-Cyclohexene Oxide

cis-Cyclohexene Oxide

Cat. No. B8589318
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-OLQVQODUSA-N
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using 4-iodo-1H-pyrazole (5.82 g, 30.0 mmol), butyl lithium (2.69 M solution in hexane; 22.3 mL, 60.0 mmol), a boron trifluoride-diethyl ether complex (7.54 mL, 60.0 mmol), cyclohexene oxide (3.24 g, 33.0 mmol) and THF (120 mL), to yield the title compound (0.48 g, 10%) as a colorless solid.
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step Two
Quantity
22.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[CH2:12]1[CH2:16][O:15][CH2:14][CH2:13]1>>[CH:14]12[O:15][CH:16]1[CH2:12][CH2:2][CH2:6][CH2:13]2.[NH:4]1[CH:3]=[C:8]([C@@H:9]2[CH2:10][CH2:16][CH2:12][CH2:13][C@H:14]2[OH:15])[CH:7]=[N:5]1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.82 g
Type
reactant
Smiles
IC=1C=NNC1
Step Three
Name
Quantity
22.3 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCC1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33 mmol
AMOUNT: MASS 3.24 g
Name
Type
product
Smiles
N1N=CC(=C1)[C@H]1[C@@H](CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 155b by using 4-iodo-1H-pyrazole (5.82 g, 30.0 mmol), butyl lithium (2.69 M solution in hexane; 22.3 mL, 60.0 mmol), a boron trifluoride-diethyl ether complex (7.54 mL, 60.0 mmol), cyclohexene oxide (3.24 g, 33.0 mmol) and THF (120 mL), to yield the title compound (0.48 g, 10%) as a colorless solid.
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step Two
Quantity
22.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[CH2:12]1[CH2:16][O:15][CH2:14][CH2:13]1>>[CH:14]12[O:15][CH:16]1[CH2:12][CH2:2][CH2:6][CH2:13]2.[NH:4]1[CH:3]=[C:8]([C@@H:9]2[CH2:10][CH2:16][CH2:12][CH2:13][C@H:14]2[OH:15])[CH:7]=[N:5]1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
5.82 g
Type
reactant
Smiles
IC=1C=NNC1
Step Three
Name
Quantity
22.3 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCC1)O2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33 mmol
AMOUNT: MASS 3.24 g
Name
Type
product
Smiles
N1N=CC(=C1)[C@H]1[C@@H](CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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